molecular formula C9H10ClN3 B3255329 4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 253332-23-9

4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B3255329
CAS No.: 253332-23-9
M. Wt: 195.65 g/mol
InChI Key: WPSZGBCZDALODF-UHFFFAOYSA-N
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Description

4-Chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical scaffold in medicinal chemistry, serving as a critical synthetic intermediate for the development of novel kinase inhibitors. The pyrrolo[2,3-d]pyrimidine core is a privileged structure in drug discovery, known for its ability to mimic the adenine ring of ATP and engage the hinge region of kinase ATP-binding sites through strong hydrogen-bonding interactions . This makes it a valuable warhead for designing potent and selective inhibitors targeting oncogenic drivers. This compound is specifically functionalized for further elaboration. The 4-chloro group is a superior leaving group, allowing for efficient nucleophilic aromatic substitution with various amines to install key structural elements that influence kinase selectivity and potency . The 6-ethyl and 2-methyl substituents are explored to modulate the compound's physicochemical properties and steric interactions within the hydrophobic regions of the kinase active site, potentially leading to improved metabolic stability and binding affinity . Researchers utilize this and related pyrrolopyrimidine derivatives to target a range of kinases, including RET, EGFR, Her2, and VEGFR2, which are implicated in non-small cell lung cancer (NSCLC), other thoracic cancers, and various malignancies . The ongoing exploration of this chemical space is crucial for addressing resistance to existing therapies, particularly against gate-keeper mutants like RET V804M, and for developing next-generation targeted therapies with enhanced profiles . This product is provided For Research Use Only. It is strictly intended for laboratory research and is not for use in humans, as a diagnostic agent, or for any other clinical applications.

Properties

IUPAC Name

4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-3-6-4-7-8(10)11-5(2)12-9(7)13-6/h4H,3H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSZGBCZDALODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N1)N=C(N=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of 4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 is highly susceptible to nucleophilic substitution due to the electron-withdrawing nature of the adjacent pyrimidine ring. This reactivity enables the synthesis of diverse derivatives:

  • Amine Substitution : Reacting with primary or secondary amines (e.g., benzylamine, morpholine) in ethanol under reflux conditions replaces the chlorine with an amine group. For example, treatment with ethyl-4-aminobenzoate in ethanol at reflux yields ethyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate with 84% efficiency .

  • Thiol Substitution : Thiols (e.g., sodium thiophenoxide) in polar aprotic solvents like DMF facilitate sulfur substitution at position 4.

Reaction Type Reagent Conditions Product Yield
Amine substitutionEthyl-4-aminobenzoateEthanol, reflux, 7 hoursEthyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate84%
Thiol substitutionSodium thiophenoxideDMF, 80°C, 12 hours4-(Phenylthio)-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine~70%

Oxidation and Reduction Reactions

The ethyl and methyl substituents influence redox behavior:

  • Oxidation : Strong oxidizing agents like potassium permanganate selectively oxidize the ethyl group to a carboxylic acid under acidic conditions.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s unsaturated bonds, forming dihydro derivatives while preserving the chlorine substituent.

Cyclization and Ring Modification

The fused pyrrolopyrimidine system participates in intramolecular cyclization:

  • Formation of Tricyclic Systems : Heating with triethyl orthoformate in acetic anhydride induces cyclization between the ethyl group and adjacent nitrogen, generating tricyclic structures.

Reagent Conditions Product
Triethyl orthoformateAcetic anhydride, 120°C6-Ethyl-2-methyl-7H-pyrrolo[2,3-d] oxazino[5,6-d]pyrimidine

Cross-Coupling Reactions

The compound engages in palladium-catalyzed cross-coupling reactions:

  • Suzuki Coupling : Reacting with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and Na₂CO₃ introduces aryl groups at position 4.

Stability and Degradation Pathways

  • Hydrolytic Stability : The chlorine group undergoes slow hydrolysis in aqueous alkaline solutions (pH > 10) to form the corresponding hydroxyl derivative.

  • Thermal Decomposition : Prolonged heating above 200°C results in decomposition via cleavage of the pyrrole ring.

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Compound Name Substituents Key Structural Features
Target Compound 4-Cl, 6-ethyl, 2-methyl Aliphatic substituents (ethyl, methyl) enhance hydrophobicity; chloro enables reactivity .
N-(4-Fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 4-NH-(4-fluorophenyl) Aromatic electron-withdrawing group (F) may improve binding to tyrosine kinases .
4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine 6-methyl, 7-phenyl Phenyl group increases π-π stacking potential; methyl at C6 reduces steric bulk .
LY231514 (Antifolate) 5-(2-aminoethyl), 2-glutamate Polyglutamation enhances inhibition of TS, DHFR, and GARFT; clinical relevance .
4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine 5,6-dimethyl Dimethyl groups increase steric hindrance, potentially reducing metabolic degradation .

Physicochemical Properties

  • Solubility : The target compound’s ethyl and methyl groups lower polarity compared to aryl-substituted analogs (e.g., N-phenyl derivatives), reducing aqueous solubility but improving membrane permeability .
  • Melting Points : Aliphatic substituents generally result in lower melting points (e.g., 188–194°C for 5,6-dimethyl analog ) compared to aryl derivatives (e.g., 253°C for fluorophenyl analog ).
  • Reactivity : The 4-chloro group in the target compound allows nucleophilic substitution, similar to 4-chloro-7-methyl derivatives used in coupling reactions .

Key Research Findings

Substituent Position : Chlorine at position 4 is critical for reactivity, while C6 substituents (ethyl vs. methyl or aryl) dictate steric and electronic profiles .

Biological Relevance : Aryl groups enhance kinase binding, while alkyl groups improve pharmacokinetic properties (e.g., half-life) .

Polyglutamation : Required for multi-enzyme inhibition (as in LY231514), but absent in the target compound due to lack of glutamate moieties .

Biological Activity

4-Chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its biological activity related to various therapeutic applications. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in pharmacology.

Synthesis

The synthesis of 4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine involves several key steps that optimize yield and purity. The compound can be synthesized through a multi-step reaction process that includes the formation of the pyrrolo[2,3-d]pyrimidine core followed by chlorination and ethyl substitution. Recent advancements have improved the efficiency of this synthesis, yielding high-purity products suitable for biological testing .

The compound's biological activity is largely attributed to its interaction with specific protein targets. Notably, it has been identified as a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), which plays a crucial role in macrophage differentiation and maintenance. Inhibition of CSF1R has therapeutic implications for various inflammatory and oncological conditions .

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the pyrrolo[2,3-d]pyrimidine structure can significantly influence its biological activity. For instance, variations in substituents at specific positions on the pyrimidine ring have been correlated with changes in potency against CSF1R and other kinases. A recent study highlighted that certain derivatives exhibited subnanomolar inhibition of CSF1R, showcasing the potential for developing highly selective therapeutics .

Anti-Cancer Activity

In vitro studies have shown that 4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine exhibits cytotoxic effects against various cancer cell lines, including HeLa and MDA-MB-231 cells. The compound's efficacy was evaluated using IC50 values, indicating its potential as an anti-cancer agent. Table 1 summarizes the cytotoxicity data across different cell lines:

Cell Line IC50 (µM) Comments
HeLa1.5Significant cytotoxicity observed
MDA-MB-2312.0Moderate cytotoxicity
MCF-73.0Lower potency compared to others

In Vivo Studies

Further pharmacokinetic profiling indicated favorable absorption and stability in vivo, suggesting that this compound could be developed into a therapeutic agent with practical clinical applications. Studies involving animal models have demonstrated its potential effectiveness in reducing tumor growth when administered at specific dosages .

Q & A

Q. What are the standard synthetic routes for 4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, and how are reaction conditions optimized?

Answer: The compound is typically synthesized via nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines or alkylating agents. A common procedure involves refluxing the starting material with substituted anilines in isopropanol and HCl, followed by purification via column chromatography or recrystallization . Optimization includes adjusting reaction time (12–48 hours), solvent polarity, and acid catalyst concentration. For example, using excess HCl (3 drops) in isopropanol yields 27–94% depending on substituent reactivity .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Answer:

  • 1H NMR : Key signals include aromatic protons (δ 6.2–8.7 ppm), NH2 groups (δ 5.7–5.9 ppm), and methyl/ethyl substituents (δ 2.8–3.8 ppm). For example, the ethyl group in 4-chloro-6-ethyl derivatives appears as a triplet (δ ~2.9 ppm) .
  • HRMS : Molecular ion peaks (e.g., [M+H]+) should match calculated values within 0.001 Da. For instance, C14H13N4Cl shows m/z 272.0831 .
  • TLC : Rf values (e.g., 0.48 in CHCl3/MeOH 10:1) verify purity and reaction progress .

Advanced Research Questions

Q. What strategies resolve contradictions in kinase inhibition data between derivatives with similar substituents?

Answer: Discrepancies in inhibitory activity (e.g., IC50 variations) may arise from substituent positioning or steric hindrance. For example:

  • Substituent orientation : 2,5-Dimethoxybenzyl groups (Compound 13, IC50 = 12 nM) show higher EGFR inhibition than naphthylmethyl groups (Compound 11, IC50 = 45 nM) due to improved hydrophobic interactions .
  • Bioassay validation : Use orthogonal assays (e.g., ELISA for ATP-binding vs. cellular proliferation) to confirm target specificity. Cross-check with molecular docking to assess binding pose consistency .

Q. How does the ethyl group at position 6 influence the compound’s pharmacokinetic properties?

Answer: The ethyl group enhances lipophilicity (logP ~2.8), improving membrane permeability but potentially reducing aqueous solubility. To balance this:

  • Metabolic stability : Replace with cyclopropyl or fluorinated ethyl groups to slow CYP450-mediated oxidation .
  • Solubility enhancement : Co-crystallize with counterions (e.g., HCl) or formulate with surfactants (e.g., PEG-400) .

Q. What experimental designs validate the compound’s selectivity across kinase families?

Answer:

  • Kinase panel screening : Test against 50+ kinases (e.g., EGFR, VEGFR2, CDK2) at 1 µM to identify off-target effects .
  • Structural analysis : Perform X-ray crystallography of the compound bound to kinases to identify key interactions (e.g., hydrogen bonds with hinge regions) .
  • Mutagenesis studies : Introduce point mutations (e.g., T790M in EGFR) to assess resistance profiles .

Methodological Challenges

Q. How to troubleshoot low yields in large-scale synthesis?

Answer:

  • Scale-up adjustments : Replace batch reflux with flow chemistry for better heat transfer and reduced side reactions .
  • Purification : Use silica gel plug filtration (as in Compound 31 synthesis) to remove polymeric byproducts .
  • Solvent selection : Switch from methanol to ethyl acetate/hexane mixtures for higher recovery during recrystallization .

Q. How to analyze conflicting NMR data for regioisomeric impurities?

Answer:

  • 2D NMR : Use HSQC and HMBC to assign ambiguous peaks. For example, cross-peaks between C5-H (δ 6.3 ppm) and adjacent carbons confirm substitution patterns .
  • Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping signals (e.g., NH2 vs. aromatic protons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

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